N-[5-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide
Description
The compound N-[5-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide (hereafter referred to as Compound 3d) is a bisthiadiazole derivative synthesized via a multi-step route involving thioether linkage formation and carbamoylation. Key characteristics include:
- Molecular formula: C₁₆H₁₅N₇O₄S₃ (MW: 437.5 g/mol).
- Physical properties: Melting point of 250°C (decomposition), Rf = 0.46 in TLC .
- Spectroscopic data: IR bands at 3252 cm⁻¹ (N-H stretch), 1683 cm⁻¹ (amide I), and 1H NMR signals confirming the ethyl and aromatic substituents .
- Synthetic yield: 79% under optimized conditions, highlighting efficient coupling of the carbamoylmethylsulfanyl group to the thiadiazole core .
Properties
IUPAC Name |
N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O4S3/c1-3-12-19-20-14(29-12)17-11(24)7-28-16-22-21-15(30-16)18-13(25)9-5-4-6-10(8(9)2)23(26)27/h4-6H,3,7H2,1-2H3,(H,17,20,24)(H,18,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSGNBFNBFAKIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with a suitable carbamoylating agent to form the intermediate compound. This intermediate is then reacted with a thiol-containing compound to introduce the sulfanyl group. Finally, the resulting compound is coupled with 2-methyl-3-nitrobenzoyl chloride to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-[5-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Structural Analogues of Thiadiazole Derivatives
Compound A : N-[5-({[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
- Key differences : Replaces the 3-nitrobenzamide group with a benzothiazole carboxamide and substitutes the 5-ethyl group with 5-methyl.
- Molecular weight : 434.5 g/mol (C₁₆H₁₂N₆O₂S₃).
- Implications : The benzothiazole moiety may enhance π-π stacking interactions in biological targets, while the smaller methyl group could reduce steric hindrance compared to ethyl in Compound 3d .
Compound B : N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
- Key differences : Lacks the carbamoylmethylsulfanyl bridge, simplifying the structure.
- Molecular weight : 310.4 g/mol (C₁₂H₁₁N₃O₃S₂).
- Implications: The absence of the bisthiadiazole system likely reduces nitrogen/sulfur content (20.76% S in 3d vs.
Compound C : N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
- Key differences : Incorporates a 4-chlorobenzylsulfanyl group and a dimethylsulfamoylbenzamide.
- Molecular weight : 500.1 g/mol (C₁₈H₁₆ClN₅O₃S₃).
- Implications : The chlorophenyl group increases lipophilicity (LogP ~2.6 for 3d vs. higher for C ), which may enhance membrane permeability .
Biological Activity
N-[5-({[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. Thiadiazoles contain sulfur and nitrogen in their five-membered ring structure, contributing to their reactivity and interaction with biological systems.
Synthesis
The synthesis typically involves multiple steps:
- Formation of Intermediate : Reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with a carbamoylating agent.
- Introduction of Sulfanyl Group : The intermediate is reacted with a thiol-containing compound.
- Final Coupling : The resulting compound is coupled with 2-methyl-3-nitrobenzoyl chloride to form the target compound.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like ampicillin .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiadiazole Derivative 1 | 32.6 | E. coli |
| Thiadiazole Derivative 2 | 62.5 | S. aureus |
| N-[5-(...) | Varies | Various |
Antifungal Activity
In addition to antibacterial properties, this compound has been investigated for antifungal activity against strains such as Candida albicans and Aspergillus niger. Studies have shown that certain derivatives outperform established antifungals like itraconazole .
The mechanism by which N-[5-(...) exerts its biological effects involves:
- Enzyme Inhibition : The compound may bind to active sites of specific enzymes, inhibiting their function.
- Cellular Signaling Interference : It can disrupt signaling pathways essential for cell growth and proliferation.
This dual action enhances its potential as an anticancer agent by targeting pathways involved in tumor growth.
Case Studies
Several studies have highlighted the effectiveness of thiadiazole derivatives:
- Antimicrobial Screening : A study demonstrated that certain nitrophenoxymethyl-thiadiazole derivatives exhibited significant antibacterial activity against Salmonella typhi and E. coli, with zones of inhibition ranging from 15–19 mm at a concentration of 500 µg/disk .
- Cytostatic Properties : Research on 2-amino-1,3,4-thiadiazole derivatives revealed cytostatic properties with potential applications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
